3-(Isothiazol-3-yl)propan-1-amine
Description
3-(Isothiazol-3-yl)propan-1-amine is an organic compound featuring an isothiazole heterocycle linked to a propane chain terminating in a primary amine group. Its molecular formula is C₆H₉N₂S, with a molar mass of 141.21 g/mol. The isothiazole ring (a five-membered ring containing sulfur and nitrogen) imparts distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-(1,2-thiazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c7-4-1-2-6-3-5-9-8-6/h3,5H,1-2,4,7H2 |
InChI Key |
IHHHFMPMKJMFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isothiazol-3-yl)propan-1-amine typically involves the formation of the isothiazole ring followed by the introduction of the propan-1-amine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring. This is followed by the alkylation or amination of the ring to introduce the propan-1-amine moiety .
Industrial Production Methods
Industrial production methods for 3-(Isothiazol-3-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Isothiazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 3-(Isothiazol-3-yl)propan-1-amine .
Scientific Research Applications
3-(Isothiazol-3-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Isothiazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the propan-1-amine backbone but differ in the substituent attached to the propane chain:
Physicochemical Properties
Spectral Characterization
- NMR Spectroscopy :
- Mass Spectrometry : All compounds show [M+H]+ peaks consistent with their molecular weights (e.g., 141.21 for isothiazole derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
